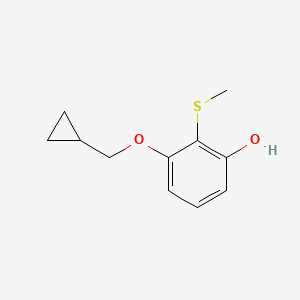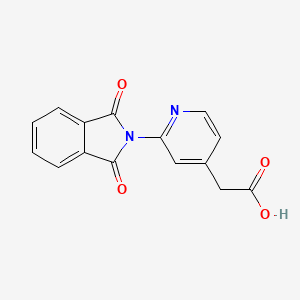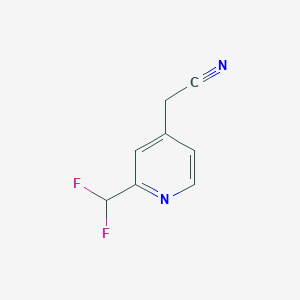
6-(1,3-Dioxolan-2-YL)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-Dioxolan-2-YL)nicotinaldehyde is an organic compound that features a nicotinaldehyde moiety attached to a 1,3-dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Dioxolan-2-YL)nicotinaldehyde typically involves the formation of the 1,3-dioxolane ring through the acetalization of nicotinaldehyde with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zinc chloride . The reaction is usually carried out under reflux conditions with the continuous removal of water to drive the equilibrium towards the formation of the dioxolane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 6-(1,3-Dioxolan-2-YL)nicotinaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Primary amines or hydrazines in the presence of a mild acid catalyst.
Major Products:
Oxidation: 6-(1,3-Dioxolan-2-YL)nicotinic acid.
Reduction: 6-(1,3-Dioxolan-2-YL)nicotinyl alcohol.
Substitution: this compound imine or hydrazone derivatives.
Aplicaciones Científicas De Investigación
6-(1,3-Dioxolan-2-YL)nicotinaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(1,3-Dioxolan-2-YL)nicotinaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with primary amines, which are key intermediates in various biochemical pathways . The dioxolane ring provides stability and can act as a protecting group for the aldehyde, allowing selective reactions at other functional groups .
Comparación Con Compuestos Similares
1,3-Dioxolane: A simpler analog without the nicotinaldehyde moiety, used as a solvent and in polymer chemistry.
1,3-Dioxane: Similar in structure but with a six-membered ring, used in organic synthesis and as a solvent.
Uniqueness: 6-(1,3-Dioxolan-2-YL)nicotinaldehyde is unique due to the presence of both the nicotinaldehyde and dioxolane moieties, which confer distinct reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
1256819-17-6 |
|---|---|
Fórmula molecular |
C9H9NO3 |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
6-(1,3-dioxolan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c11-6-7-1-2-8(10-5-7)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2 |
Clave InChI |
CKBGNLYBDWVECH-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=NC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)


![1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)





